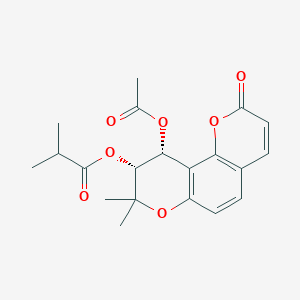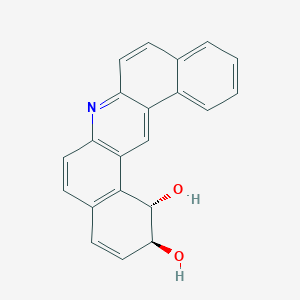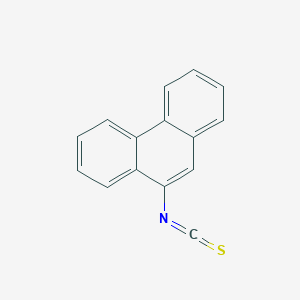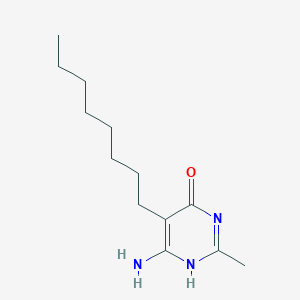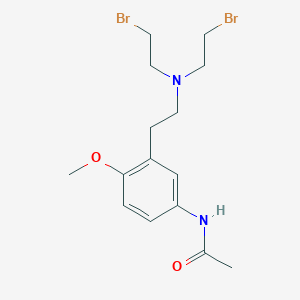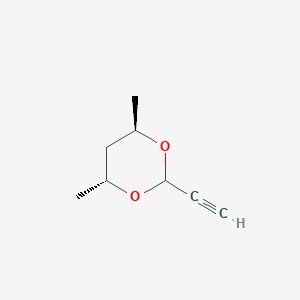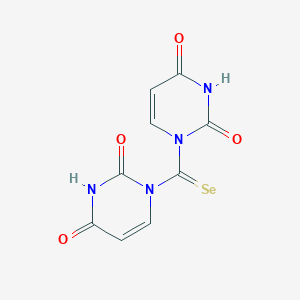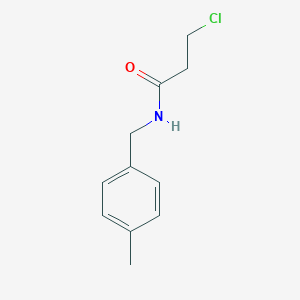
3-chloro-N-(4-methylbenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-chloro-N-(4-methylbenzyl)propanamide-like compounds involves multiple steps, including condensation, hydrolysis, decarboxylation, and Aldol condensation processes. These methods utilize raw materials such as 4-methylbenzylamine, leading to novel compounds characterized by spectral analysis, including 1H NMR and IR spectroscopy (Xue Si-jia, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-N-(4-methylbenzyl)propanamide is determined through techniques like X-ray diffraction. These compounds often crystallize in monoclinic systems, with their molecular geometry and bond lengths providing insights into their structural stability and potential reactivity (Xue Si-jia, 2012).
Chemical Reactions and Properties
Compounds related to 3-chloro-N-(4-methylbenzyl)propanamide participate in various chemical reactions, including nucleophilic substitutions where electrophilic sites such as the benzylic carbon, sulfur, and cyano carbon atoms are attacked by nucleophiles. These reactions are influenced by the electrophilic sites' reactivity and the nucleophiles' energy levels, leading to complex secondary reactions (S. Ōae et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. Techniques such as single-crystal X-ray diffraction help in elucidating these properties, providing a foundation for further studies and applications (Xue Si-jia, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed various synthetic methods for producing halogenated and thiocyanato amides, including compounds structurally related to 3-chloro-N-(4-methylbenzyl)propanamide. For example, the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has been achieved through copper catalytic anionarylation, leading to compounds with potential antimicrobial properties (Baranovskyi et al., 2018). Additionally, the creation of novel stereoselective oxazolidinones from chiral aziridines demonstrates the utility of halogenated propanamides in synthesizing functionalized molecules for further chemical and biological applications (Park et al., 2003).
Antimicrobial and Antinociceptive Activities
Compounds structurally related to 3-chloro-N-(4-methylbenzyl)propanamide have been investigated for their biological activities. Synthesis and antibacterial activity studies of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives illustrate the antimicrobial potential of chloro-substituted compounds (Sławiński et al., 2013). Furthermore, derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide have shown significant antinociceptive activities, suggesting potential applications in pain management (Önkol et al., 2004).
Herbicidal Activity
The herbicidal properties of halogenated propanamides have also been explored. For instance, N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has been synthesized and evaluated for its effectiveness in controlling weeds, showcasing the role of such compounds in agricultural sciences (Liu et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPLJUUWBWOAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400946 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methylbenzyl)propanamide | |
CAS RN |
105907-34-4 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

